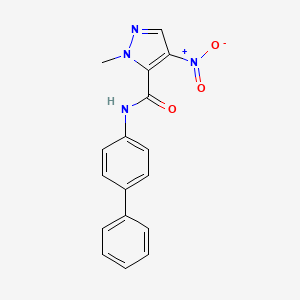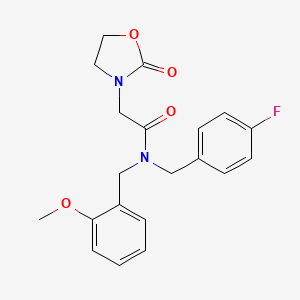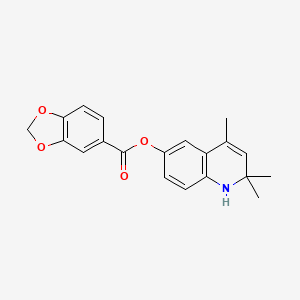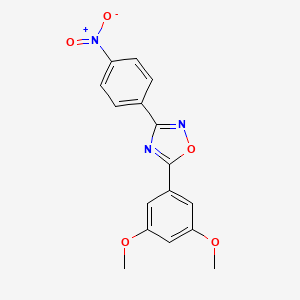
N-4-biphenylyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-4-biphenylyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide” is a compound that belongs to the class of pyrazoles . Pyrazoles are a type of organic compound characterized by a 5-membered ring structure made up of three carbon atoms and two adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole compounds can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The basic structure of a pyrazole molecule is a doubly unsaturated five-membered heterocyclic aromatic ring comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The specific molecular structure of “N-4-biphenylyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide” would require further analysis.Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3 + 2] cycloaddition, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
N-4-biphenylyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is part of a broader class of compounds explored for their synthesis and structural characterization. For instance, researchers have developed methods for synthesizing derivatives with potential cytotoxic activities against cancer cells by reacting similar pyrazole compounds with various reagents. These methods are characterized by their simplicity and efficiency, providing valuable insights into the structural basis of their biological activities (Hassan et al., 2014). Similarly, novel synthesis approaches have been reported for pyrazolo[1,5-a]pyrimidines, showcasing the versatility of pyrazole derivatives in generating structurally diverse compounds under mild conditions (Morabia & Naliapara, 2014).
Carbonic Anhydrase Inhibition
Pyrazole derivatives have been investigated for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes including respiration and pH regulation. Compounds structurally related to N-4-biphenylyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide have demonstrated potent inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential therapeutic applications in conditions where modulation of enzyme activity is beneficial (Büyükkıdan et al., 2013).
Antitumor Activities
Benzothiazole derivatives, sharing a common structural motif with the pyrazole compound , have been synthesized and evaluated for their antitumor activities. These studies highlight the potential of pyrazole derivatives in the development of new antitumor agents, with certain compounds showing selective cytotoxicity against tumorigenic cell lines. This underscores the importance of structural modifications in enhancing the biological activities of such compounds (Yoshida et al., 2005).
Propiedades
IUPAC Name |
2-methyl-4-nitro-N-(4-phenylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-20-16(15(11-18-20)21(23)24)17(22)19-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTHZCYRISYSSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641717 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(biphenyl-4-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B5564921.png)


![2-(3-methoxybenzyl)-8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5564945.png)
![2-(trans-4-hydroxycyclohexyl)-9-[(5-methyl-2-thienyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564950.png)
![N-(2-furylmethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5564954.png)
![rel-(1S,5R)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5564960.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(trifluoromethyl)phenyl]amino}methylene)-4-nitrobenzenesulfonamide](/img/structure/B5564970.png)
![2-{4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5564975.png)


